

5-Methyl-3(2H)-pyridazinone: A Versatile Heterocyclic Scaffold for Drug Discovery

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Compound of Interest

Compound Name: 5-Methyl-3(2H)-pyridazinone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3(2H)-pyridazinone is a privileged heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it an ideal starting point for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of **5-methyl-3(2H)-pyridazinone** derivatives, with a focus on their roles as inhibitors of critical signaling pathways implicated in cardiovascular diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The pyridazinone moiety is a six-membered diazine ring system containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The introduction of a methyl group at the 5-position, yielding **5-Methyl-3(2H)-pyridazinone**, provides a key lipophilic interaction point and a handle for further synthetic modification, enhancing the drug-like properties of the resulting derivatives. This guide will explore the utility of this specific building block in the design and synthesis of potent and selective modulators of key biological targets.

Synthesis of the 5-Methyl-3(2H)-pyridazinone Core

The most common and efficient method for the synthesis of the 4,5-dihydro-3(2H)-pyridazinone core involves the condensation of a γ -keto acid with a hydrazine derivative.^[1] For the synthesis of **5-Methyl-3(2H)-pyridazinone**, the readily available 4-oxopentanoic acid (levulinic acid) is the typical starting material.

General Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the general method of reacting a γ -keto acid with hydrazine.^[2]

Materials:

- 4-oxopentanoic acid (levulinic acid)
- Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)
- Ethanol
- Glacial acetic acid (optional, as catalyst)

Procedure:

- A solution of 4-oxopentanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- Hydrazine hydrate (1.1 equivalents) is added to the solution.
- The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 6-methyl-4,5-dihydropyridazin-3(2H)-one product.

Note: For the synthesis of the aromatic **5-Methyl-3(2H)-pyridazinone**, a subsequent dehydrogenation step is required.

Experimental Protocol: Dehydrogenation to 5-Methyl-3(2H)-pyridazinone

This protocol describes the aromatization of the dihydropyridazinone ring.^[3]

Materials:

- 6-methyl-4,5-dihydropyridazin-3(2H)-one
- Bromine
- Glacial acetic acid

Procedure:

- 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) is dissolved in glacial acetic acid at 60-70°C.
- A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the heated solution.
- The reaction mixture is then refluxed for 3 hours.
- After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.
- The precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure **5-Methyl-3(2H)-pyridazinone**.

5-Methyl-3(2H)-pyridazinone as a Synthetic Building Block

The **5-Methyl-3(2H)-pyridazinone** core serves as a versatile platform for the synthesis of a wide range of derivatives. Key reactions include N-alkylation/acylation at the 2-position and various transformations at other positions of the ring.

N-Alkylation to Introduce Side Chains

The nitrogen at the 2-position is readily alkylated to introduce various side chains, which is a common strategy to modulate the biological activity of the resulting compounds.

This protocol is adapted from the synthesis of related pyridazinone derivatives.[\[4\]](#)

Materials:

- **5-Methyl-3(2H)-pyridazinone**
- Ethyl bromoacetate
- Potassium carbonate (K_2CO_3)
- Acetone

Procedure:

- A mixture of **5-Methyl-3(2H)-pyridazinone** (1 equivalent), ethyl bromoacetate (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetone is prepared.
- The mixture is refluxed overnight.
- After cooling, the inorganic salts are removed by filtration.
- The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired ester.

Further Derivatization to Bioactive Molecules

The introduced ester can be further converted to an acetohydrazide, which is a key intermediate for the synthesis of various bioactive compounds, such as MAO-B inhibitors.[\[4\]](#)

Materials:

- Ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate
- Hydrazine hydrate (99%)

- Methanol

Procedure:

- To a solution of ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate (1 equivalent) in methanol, hydrazine hydrate (3 equivalents) is added.
- The mixture is stirred at room temperature for 3 hours.
- The resulting precipitate is collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the acetohydrazide derivative.[4]

Therapeutic Applications and Biological Activity

Derivatives of **5-Methyl-3(2H)-pyridazinone** have shown significant promise in several therapeutic areas, most notably as cardiovascular agents and anticancer drugs.

Cardiovascular Applications: Phosphodiesterase III (PDE3) Inhibition

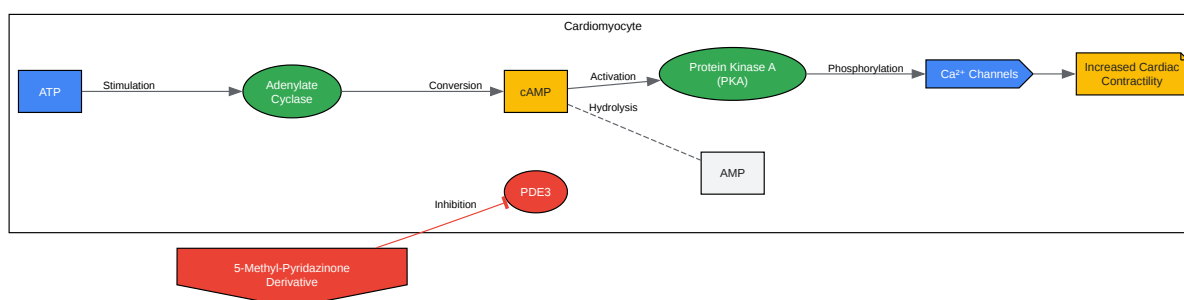
Certain 5-methyl-pyridazinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac contractility and vascular tone.[1][5] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased heart muscle contraction) and vasodilatory effects.[6][7][8] This mechanism is beneficial in the treatment of congestive heart failure.[8]

One notable example is Pimobendan, a 5-methyl-pyridazinone derivative used in veterinary medicine to manage heart failure.[6] A 5-methyl derivative of Imazodan was found to be a specific PDE3 inhibitor with an IC₅₀ of 0.6 μM.[5]

Quantitative Data: PDE3 and PDE4 Inhibition

Compound Class	Target	IC50 (μM)	Reference
5-methyl derivative of Imazodan	PDE3	0.6	[5]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)	PDE4B	0.251	[9]
(-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro pyridazin-3(2H)-one (KCA-1490)	Dual PDE3/PDE4 inhibitor	-	[10]

Signaling Pathway: PDE3 Inhibition



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PDE3 Inhibition by 5-Methyl-Pyridazinone Derivatives.

Anticancer Applications: VEGFR-2 Inhibition

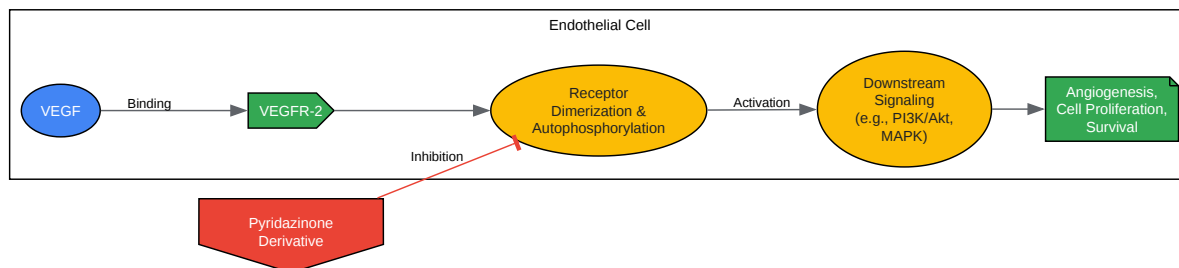
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] The VEGF receptor 2 (VEGFR-2) is a key tyrosine kinase in this pathway.[11][12][13][14] Several pyridazinone derivatives have been developed as inhibitors of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[15]

A study on piperazinyl-methyl-3(2H)pyridazinone based derivatives, which can be synthesized from a 5-methyl-pyridazinone core, demonstrated significant cytotoxic effects against various cancer cell lines.[15] Molecular docking studies confirmed the interaction of these compounds with the VEGFR-2 active site.[15]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

Compound	Cell Line	IC50 (μM)	Reference
3a (piperazinyl-methyl-3(2H)pyridazinone derivative)	A549 (Lung Cancer)	36.79	[15]
3a (piperazinyl-methyl-3(2H)pyridazinone derivative)	DLD-1 (Colon Cancer)	34.84	[15]
3a (piperazinyl-methyl-3(2H)pyridazinone derivative)	HepG2 (Liver Cancer)	85.82	[15]

Signaling Pathway: VEGFR-2 Inhibition

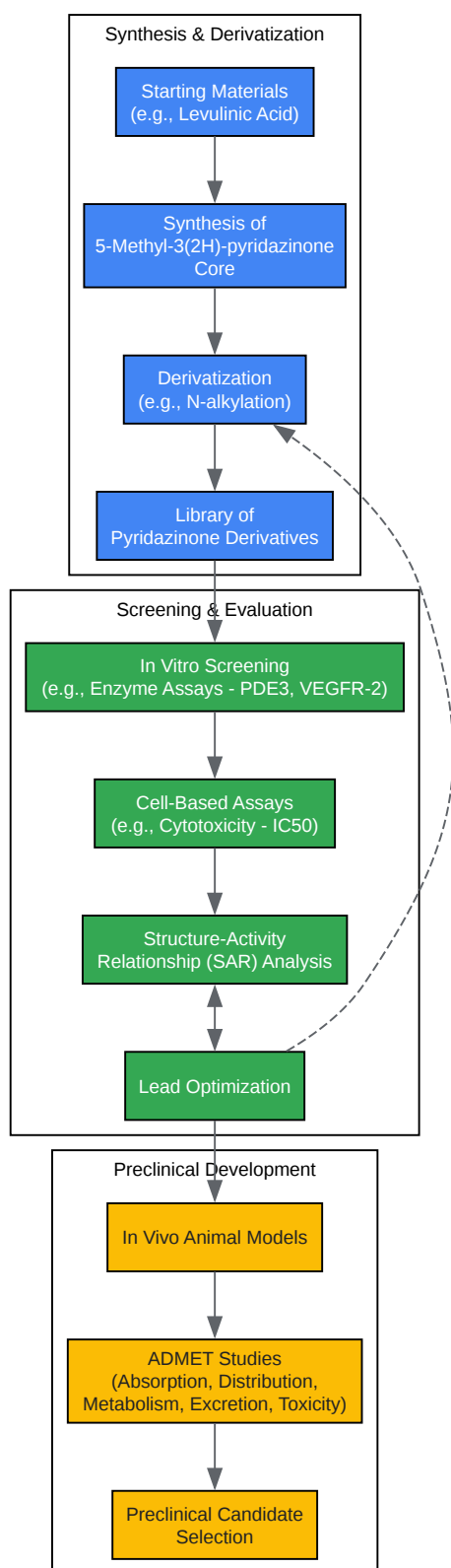


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VEGFR-2 Inhibition by Pyridazinone Derivatives.

Experimental Workflow for Drug Discovery

The development of novel drugs based on the **5-Methyl-3(2H)-pyridazinone** scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.



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Drug Discovery Workflow for Pyridazinone Derivatives.

Conclusion

5-Methyl-3(2H)-pyridazinone is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the ease with which it can be derivatized have led to the development of potent inhibitors of key therapeutic targets such as PDE3 and VEGFR-2. The data and protocols presented in this guide underscore the significant potential of this scaffold for the creation of novel therapeutics for cardiovascular diseases and cancer. Further exploration of the chemical space around the **5-Methyl-3(2H)-pyridazinone** core is warranted to unlock its full therapeutic potential.

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